ethyl 2-(1-vinylcyclopropyl)acetate
Description
Ethyl 2-(1-vinylcyclopropyl)acetate is a cyclopropane-containing ester derivative characterized by a vinyl group attached to the cyclopropane ring and an ethyl ester moiety. This compound is of interest in organic synthesis due to the inherent strain of the cyclopropane ring, which enhances reactivity, and the vinyl group, which enables participation in cycloaddition or polymerization reactions.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl 2-(1-ethenylcyclopropyl)acetate |
InChI |
InChI=1S/C9H14O2/c1-3-9(5-6-9)7-8(10)11-4-2/h3H,1,4-7H2,2H3 |
InChI Key |
PCFPAFDKUQMWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-vinylcyclopropyl)acetate typically involves the reaction of 1-vinylcyclopropylcarbinol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol is replaced by the acetate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Scientific Research Applications
ethyl 2-(1-vinylcyclopropyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(1-vinylcyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The vinylcyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-(1-vinylcyclopropyl)acetate with cyclopropane-containing esters, focusing on structural variations, reactivity, and applications.
Ethyl 2-(1-(Chlorosulfonyl)cyclopropyl)acetate
- Structure : Replaces the vinyl group with a chlorosulfonyl (-SO₂Cl) substituent.
- Reactivity : The chlorosulfonyl group confers electrophilic character, enabling sulfonamide or sulfonate formation. This contrasts with the vinyl group’s role in conjugate additions or polymerizations.
- Applications : Used in medicinal chemistry for introducing sulfonyl pharmacophores. Molecular weight: 226.67 g/mol (C₇H₁₁ClO₄S) .
Ethyl 2-Amino-2-cyclopropylacetate
- Structure: Substitutes the vinyl group with an amino (-NH₂) group.
- Reactivity: The amino group enhances nucleophilicity, facilitating peptide couplings or Schiff base formations.
- Applications: Intermediate in bioactive molecule synthesis (e.g., antibiotics). Molecular weight: 157.18 g/mol (C₇H₁₃NO₂) .
Methyl 2-Chloro-2-cyclopropylideneacetate
- Structure : Features a cyclopropylidene (strained alkene) and a methyl ester.
- Reactivity : The cyclopropylidene moiety participates in [2+1] or [2+2] cycloadditions. The chloro group allows nucleophilic displacement.
- Applications : Precursor to spiropyrazoline and indole alkaloids .
Ethyl 2-(Imidazole-4-yl)acetate Derivatives
- Structure : Cyclopropane replaced with imidazole rings (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate).
- Reactivity : Imidazole rings enable metal coordination and hydrogen bonding.
- Applications : Anticancer and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
